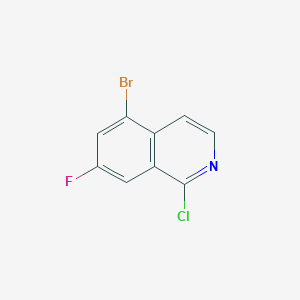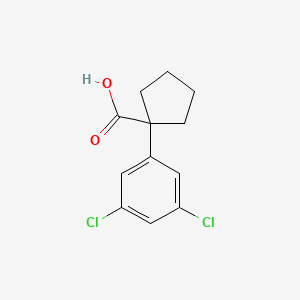![molecular formula C18H18O2 B11717573 [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxyphenyl)-4-methoxybenzyliden]cyclopropan: ist eine organische Verbindung, die durch das Vorhandensein eines Cyclopropanrings gekennzeichnet ist, der mit Methoxyphenyl- und Methoxybenzyliden-Gruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von [1-(4-Methoxyphenyl)-4-methoxybenzyliden]cyclopropan beinhaltet typischerweise die Reaktion von 4-Methoxybenzaldehyd mit Cyclopropanderivaten unter bestimmten Bedingungen. Ein übliches Verfahren ist die Kondensationsreaktion, bei der 4-Methoxybenzaldehyd in Gegenwart eines Basenkatalysators mit Derivaten von Cyclopropansäure reagiert . Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: [1-(4-Methoxyphenyl)-4-methoxybenzyliden]cyclopropan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um die entsprechenden Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid können die Verbindung in Alkoholderivate umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkoholderivate.
Substitution: Halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird [1-(4-Methoxyphenyl)-4-methoxybenzyliden]cyclopropan als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen .
Biologie und Medizin: Seine strukturellen Merkmale können es ihm ermöglichen, mit bestimmten biologischen Zielen zu interagieren, was es zu einem Kandidaten für die Arzneimittelentwicklung macht .
Industrie: Im Industriesektor kann diese Verbindung bei der Synthese von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität und funktionellen Gruppen machen es geeignet für die Produktion von Polymeren und anderen fortschrittlichen Materialien .
Wirkmechanismus
Der Wirkmechanismus von [1-(4-Methoxyphenyl)-4-methoxybenzyliden]cyclopropan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Antiöstrogen wirken, indem es an Östrogenrezeptoren bindet und deren Aktivität hemmt. Diese Interaktion kann zur Unterdrückung der östrogenabhängigen Zellproliferation führen, was es zu einem potenziellen Kandidaten für die Behandlung von östrogenabhängigen Krebsarten macht .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane involves its interaction with specific molecular targets. For instance, it may act as an antiestrogen by binding to estrogen receptors and inhibiting their activity. This interaction can lead to the suppression of estrogen-dependent cell proliferation, making it a potential candidate for the treatment of estrogen-dependent cancers .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
[Z]-1, 1-Dichlor-2,3-Diphenyl-2-(4-Methoxyphenyl)cyclopropan: Diese Verbindung zeigt ebenfalls antiöstrogene Eigenschaften und wird in ähnlichen Anwendungen eingesetzt.
Cyclopropyl (4-Methoxyphenyl)methanon: Eine weitere Verbindung mit einem Cyclopropanring und einer Methoxyphenylgruppe, die in verschiedenen chemischen Synthesen verwendet wird.
Einzigartigkeit: [1-(4-Methoxyphenyl)-4-methoxybenzyliden]cyclopropan ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Methoxyphenyl- als auch von Methoxybenzyliden-Gruppen einzigartig. Diese Kombination von funktionellen Gruppen verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-[cyclopropylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H18O2/c1-19-16-9-5-14(6-10-16)18(13-3-4-13)15-7-11-17(20-2)12-8-15/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
HJCHJNRRRBWFSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


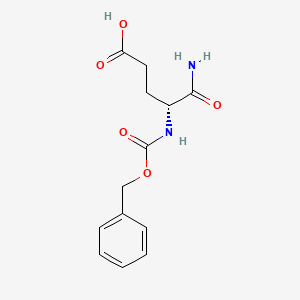
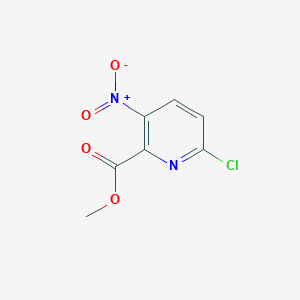


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)

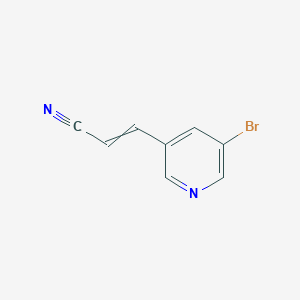
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
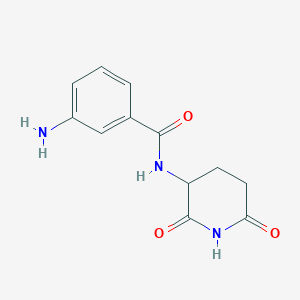
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
